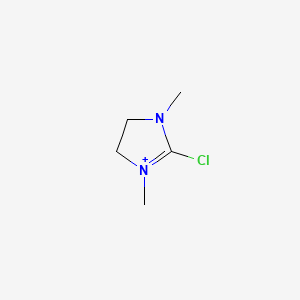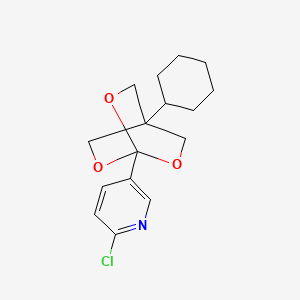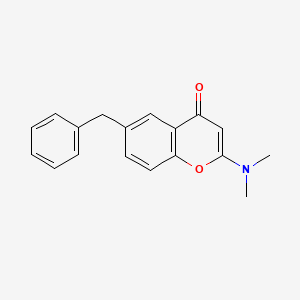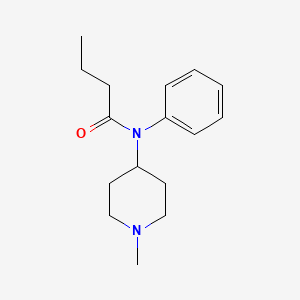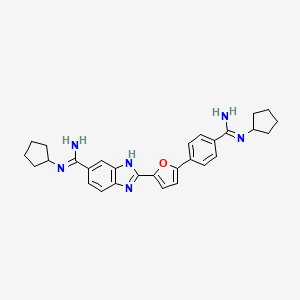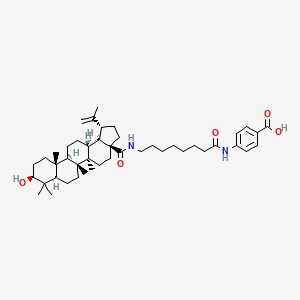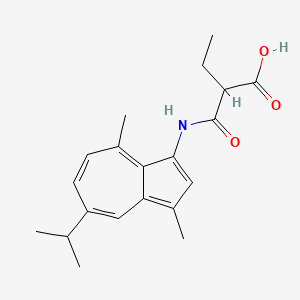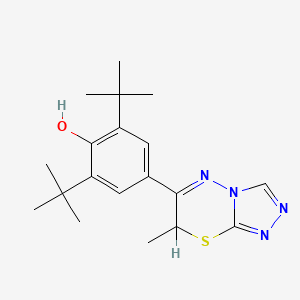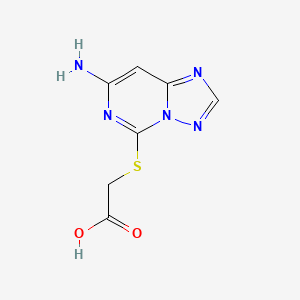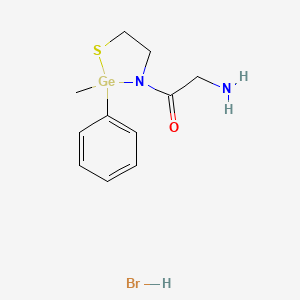
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is a complex organogermanium compound It features a unique structure that includes a thiazagermolidine ring, which is a heterocyclic compound containing germanium, sulfur, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazagermolidine ring.
Reduction: Reduced forms of the compound, potentially altering the oxidation state of germanium.
Substitution: New compounds with different substituents replacing the bromide ion.
科学的研究の応用
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The thiazagermolidine ring structure allows it to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine chloride
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine iodide
- 2-Methyl-2-phenyl-1,3,2-thiazagermolidine
Uniqueness
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and reactivity. The specific arrangement of atoms within the thiazagermolidine ring also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
120626-94-0 |
|---|---|
分子式 |
C11H17BrGeN2OS |
分子量 |
377.87 g/mol |
IUPAC名 |
2-amino-1-(2-methyl-2-phenyl-1,3,2-thiazagermolidin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H16GeN2OS.BrH/c1-12(10-5-3-2-4-6-10)14(7-8-16-12)11(15)9-13;/h2-6H,7-9,13H2,1H3;1H |
InChIキー |
CQEDANLZVIULIB-UHFFFAOYSA-N |
正規SMILES |
C[Ge]1(N(CCS1)C(=O)CN)C2=CC=CC=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


